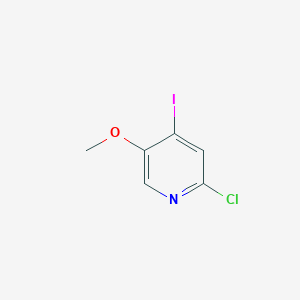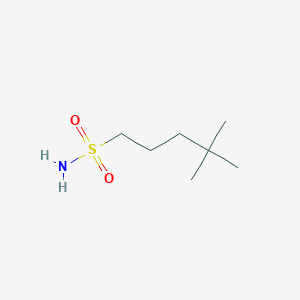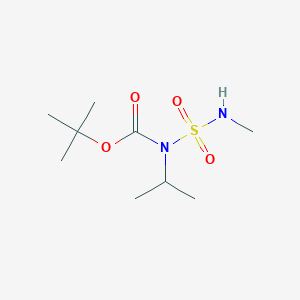
Methyl 4-bromo-3,5-difluorobenzoate
Vue d'ensemble
Description
“Methyl 4-bromo-3,5-difluorobenzoate” is a chemical compound with the molecular formula C8H5BrF2O2 . It is a solid substance and its molecular weight is 251.03 g/mol .
Synthesis Analysis
The synthesis of a similar compound, “methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate”, has been described in a study . The synthesis involved the reaction of “methyl 3-amino-4-bromobenzoate” with “1,3-difluoro-2-nitrosobenzene” in glacial acetic acid . The reaction was heated to 80 °C for 3 days to form a dark purple viscous solution .Molecular Structure Analysis
The structure of the compound is characterized by the presence of a bromine atom and two fluorine atoms on the benzene ring, with a methyl ester group attached . A similar compound, “methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate”, was found to crystallize in the centrosymmetric space group P-1 with two rotamer molecules of the title compound in the asymmetric unit .Physical And Chemical Properties Analysis
“Methyl 4-bromo-3,5-difluorobenzoate” is a solid substance . Its molecular weight is 251.02 g/mol . Further physical and chemical properties are not specified in the retrieved data.Applications De Recherche Scientifique
Organometallic Chemistry and Synthesis
Methyl 4-bromo-3,5-difluorobenzoate's derivatives have been extensively explored for their potential in organometallic chemistry and synthesis. For instance, its structural analogs have been used to demonstrate the superiority of modern organometallic methods. Through selective conversions, compounds containing homovicinal positions of fluorine atoms have been synthesized, showcasing the flexibility and utility of these compounds in creating complex molecular structures (Schlosser & Heiss, 2003).
Photodynamic Therapy and Photosensitization
Derivatives of Methyl 4-bromo-3,5-difluorobenzoate have found applications in photodynamic therapy (PDT), a treatment modality for cancer. New zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base, related to the chemical structure of Methyl 4-bromo-3,5-difluorobenzoate, have been synthesized and characterized. These compounds exhibit useful properties for PDT, such as high singlet oxygen quantum yields, indicating their potential in cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal Applications
Esters of bromo- and iodo- derivatives, similar to Methyl 4-bromo-3,5-difluorobenzoate, have shown significant antifungal activity in spore germination tests against various pathogens. These compounds act as protectant fungicides, highlighting their potential utility in agricultural and pharmaceutical applications to control fungal infections (Lehtonen, Summers, & Carter, 1972).
Material Chemistry and Solubility Studies
The structural properties of halogenbenzoic acids, closely related to Methyl 4-bromo-3,5-difluorobenzoate, have been studied to understand their thermodynamic behaviors, such as sublimation, fusion, and solubility. These studies provide valuable insights into the design and application of these compounds in material chemistry, particularly in assessing the solubility of sparingly soluble drugs (Zherikova, Svetlov, Kuratieva, & Verevkin, 2016).
Safety and Hazards
The safety data for a similar compound, “Methyl 3,5-difluorobenzoate”, indicates that it may cause skin irritation, serious eye irritation, and may be harmful if inhaled, in contact with skin, or if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mécanisme D'action
Target of Action
Methyl 4-bromo-3,5-difluorobenzoate is a chemical compound that is primarily used in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds. The primary targets of Methyl 4-bromo-3,5-difluorobenzoate in this reaction are the organoboron reagents .
Mode of Action
In the Suzuki–Miyaura coupling reaction, Methyl 4-bromo-3,5-difluorobenzoate interacts with its targets through a process known as transmetalation . This process involves the transfer of an organoboron group from boron to palladium . The Methyl 4-bromo-3,5-difluorobenzoate molecule plays a crucial role in this process, acting as the electrophile that accepts the organoboron group .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction involving Methyl 4-bromo-3,5-difluorobenzoate affects the carbon-carbon bond formation pathway . This pathway is essential for the synthesis of complex organic compounds. The downstream effects of this pathway include the production of a wide range of organic compounds, which can be used in various applications, including pharmaceuticals and materials science .
Result of Action
The result of the action of Methyl 4-bromo-3,5-difluorobenzoate in the Suzuki–Miyaura coupling reaction is the formation of a new carbon-carbon bond . This bond formation allows for the synthesis of a wide range of complex organic compounds .
Action Environment
The action of Methyl 4-bromo-3,5-difluorobenzoate is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed under a wide range of conditions, making it a versatile tool in organic synthesis . Additionally, Methyl 4-bromo-3,5-difluorobenzoate is generally considered to be environmentally benign , which means that its use is unlikely to have adverse environmental impacts.
Propriétés
IUPAC Name |
methyl 4-bromo-3,5-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDAUJSNGVTBGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-3,5-difluorobenzoate | |
CAS RN |
1803565-64-1 | |
| Record name | methyl 4-bromo-3,5-difluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



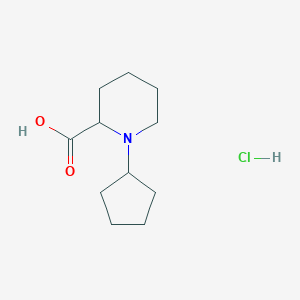
![[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanamine hydrochloride](/img/structure/B1433308.png)
![{1-Oxaspiro[4.5]decan-2-yl}methanamine hydrochloride](/img/structure/B1433309.png)
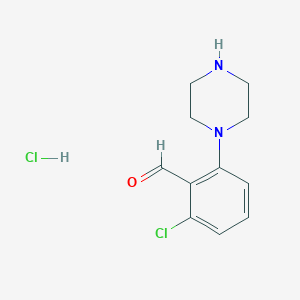
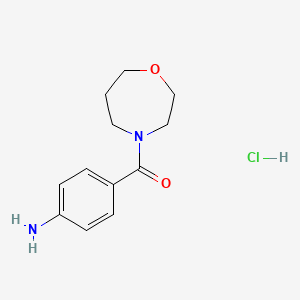
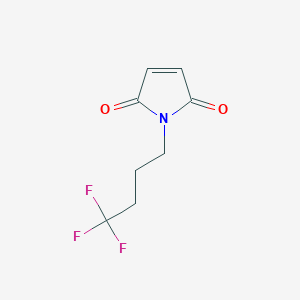
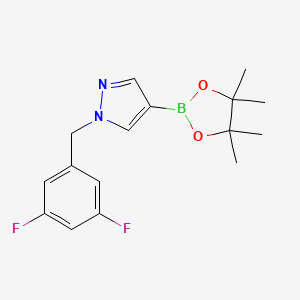
![6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1433316.png)
![6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1433319.png)


